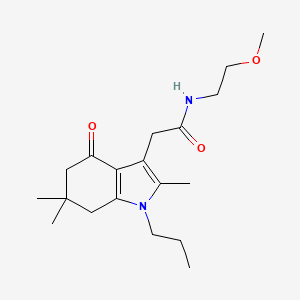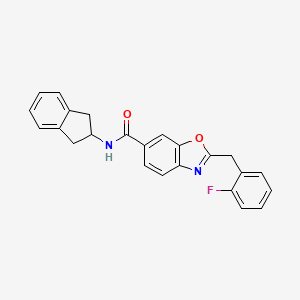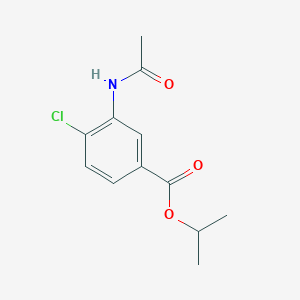![molecular formula C19H30N2O2 B4997955 2-[4-(cyclopropylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4997955.png)
2-[4-(cyclopropylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(cyclopropylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol, also known as CPMEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CPMEP is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.
作用機序
2-[4-(cyclopropylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of this receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. This compound increases the affinity of mGluR5 for glutamate, leading to an increase in the signaling activity of the receptor. This, in turn, leads to an increase in the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in various physiological and pathological processes in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the brain. It has been found to enhance synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli. This compound has also been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in various physiological and pathological processes in the brain. This compound has been found to improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
実験室実験の利点と制限
2-[4-(cyclopropylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It is a selective positive allosteric modulator of mGluR5, which means that it has a specific target in the brain. This makes it easier to study the effects of this compound on specific physiological and pathological processes in the brain. This compound has also been found to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent.
However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is the lack of specificity of mGluR5 in the brain. mGluR5 is widely distributed throughout the brain, and its activation can have both beneficial and detrimental effects depending on the context. This makes it difficult to predict the overall effects of this compound on brain function. Another limitation is the potential for off-target effects of this compound, which could lead to unwanted side effects.
将来の方向性
There are several future directions for research on 2-[4-(cyclopropylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol. One direction is to further investigate the biochemical and physiological effects of this compound in the brain. This could involve studying the effects of this compound on specific neurotransmitter systems and brain regions, as well as its effects on synaptic plasticity and neurodegeneration.
Another direction is to explore the potential therapeutic applications of this compound. This compound has shown promise as a treatment for various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and anxiety disorders. Further research is needed to determine the optimal dosage and administration route of this compound, as well as its long-term safety and efficacy.
Finally, there is a need for further development of selective positive allosteric modulators of mGluR5. This compound is one of several compounds that have been identified as mGluR5 modulators, but there is still a need for more selective and potent compounds that can be used to study the role of mGluR5 in the brain and as potential therapeutic agents.
合成法
The synthesis of 2-[4-(cyclopropylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol involves several steps, starting with the reaction of 4-methoxy-3-methylbenzaldehyde with cyclopropylmethylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the amine intermediate, which is subsequently reacted with 2-chloroethanol in the presence of potassium carbonate to yield this compound. The overall yield of this synthesis method is around 20%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
2-[4-(cyclopropylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential applications in the field of neuroscience. It has been shown to enhance the activity of mGluR5, which is involved in various physiological and pathological processes in the brain, including learning and memory, synaptic plasticity, and neurodegeneration. This compound has been found to improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
特性
IUPAC Name |
2-[4-(cyclopropylmethyl)-1-[(4-methoxy-3-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-15-11-17(5-6-19(15)23-2)13-21-9-8-20(12-16-3-4-16)14-18(21)7-10-22/h5-6,11,16,18,22H,3-4,7-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKDYMTZSCHEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2CCO)CC3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197367 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzamide](/img/structure/B4997879.png)


![1-[2-(diethylamino)-2-oxoethyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4997901.png)

![({2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)methyl[(3-methyl-5-isoxazolyl)methyl]amine](/img/structure/B4997909.png)

![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B4997915.png)


![(3R*,4R*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B4997939.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4997960.png)

![(3S*)-4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-isobutyl-3-methyl-2-piperazinone](/img/structure/B4997974.png)